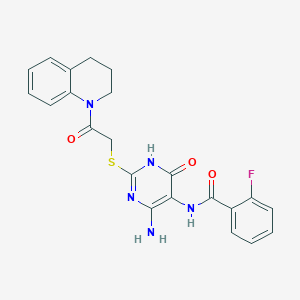

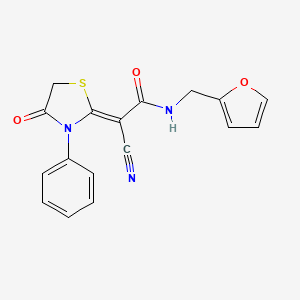

N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

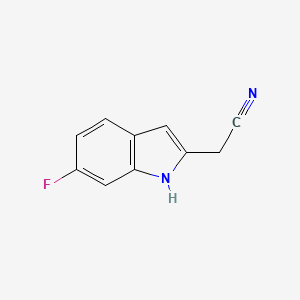

N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C22H20FN5O3S and its molecular weight is 453.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide may be structurally related to compounds showing potent antibacterial activities. For example, 8-chloroquinolone derivatives with N-1 substituted groups, such as 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, have demonstrated remarkable antibacterial potency against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae (Kuramoto et al., 2003).

Cancer Research

Research has indicated that certain quinazolinone and isoquinoline derivatives exhibit potential as anticancer agents. Compounds like diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate have shown moderate to high antitumor activities against various human cancer cell lines, including lung adenocarcinoma, cervical carcinoma, breast cancer, and osteosarcoma cells (Fang et al., 2016). Moreover, other studies on quinazoline derivatives have found them to be effective in inhibiting tumor growth, suggesting their potential in cancer therapy (Bu et al., 2001).

Synthesis and Chemical Development

In the realm of organic chemistry, the development of synthetic routes for related compounds has been a focus. For instance, the synthesis of YM758 monophosphate, a compound structurally similar to this compound, highlights advancements in practical and efficient synthesis methods for such compounds, which could have implications for the synthesis of this compound itself (Yoshida et al., 2014).

Imaging and Diagnostic Applications

Certain benzamide analogs, which may be structurally related to this compound, have been evaluated for their potential in imaging solid tumors using positron emission tomography (PET). These studies indicate a possible application of such compounds in medical imaging and diagnostics (Tu et al., 2007).

Mechanism of Action

Target of Action

The primary target of N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is the benzodiazepine receptor (BZR) . The BZR plays a crucial role in the regulation of neurotransmission and the modulation of anxiety and other mood disorders.

Mode of Action

This compound interacts with its target, the BZR, by binding to it . This binding results in the modulation of the receptor’s activity, leading to changes in neurotransmission.

Biochemical Pathways

The interaction of this compound with the BZR affects the GABAergic pathway . This pathway is responsible for inhibitory neurotransmission in the central nervous system. The downstream effects of this interaction include the modulation of neuronal excitability and the potential alleviation of anxiety and mood disorders.

Result of Action

The molecular and cellular effects of this compound’s action include the modulation of BZR activity and, consequently, the regulation of GABAergic neurotransmission . This can lead to changes in neuronal excitability and potentially contribute to the alleviation of symptoms associated with anxiety and mood disorders.

Properties

IUPAC Name |

N-[4-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O3S/c23-15-9-3-2-8-14(15)20(30)25-18-19(24)26-22(27-21(18)31)32-12-17(29)28-11-5-7-13-6-1-4-10-16(13)28/h1-4,6,8-10H,5,7,11-12H2,(H,25,30)(H3,24,26,27,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVOIVWKTJOJSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CC=C4F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

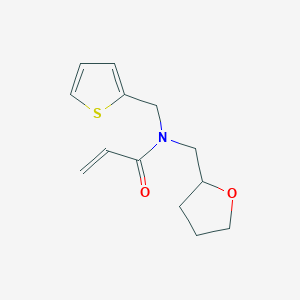

![(2-methoxyphenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2612200.png)

![4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2612209.png)

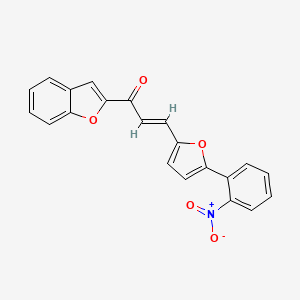

![Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2612211.png)

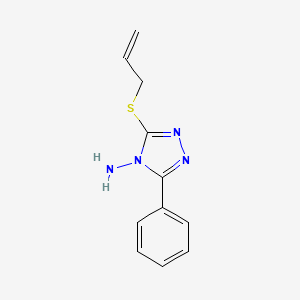

![2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2612221.png)